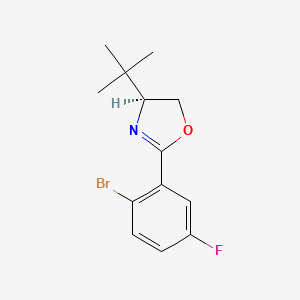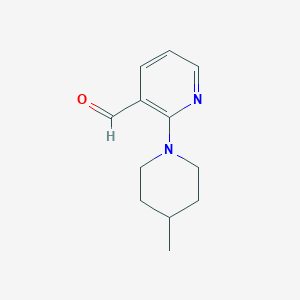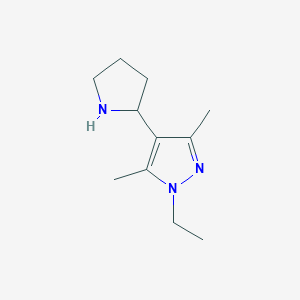
1-Ethyl-3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with ethyl, dimethyl, and pyrrolidinyl groups. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of ethyl hydrazine with a suitable diketone, followed by cyclization and subsequent functional group modifications to introduce the pyrrolidinyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and efficient purification techniques.
化学反应分析
Types of Reactions
1-Ethyl-3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one of its substituents with another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new alkyl or aryl group.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-Ethyl-3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system under study.
相似化合物的比较
Similar Compounds
1-Ethyl-3,5-dimethyl-1H-pyrazole: Lacks the pyrrolidinyl group.
3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole: Lacks the ethyl group.
1-Ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole: Lacks the dimethyl groups.
Uniqueness
1-Ethyl-3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the pyrrolidinyl group, in particular, may impart distinct steric and electronic effects compared to other similar compounds.
属性
分子式 |
C11H19N3 |
|---|---|
分子量 |
193.29 g/mol |
IUPAC 名称 |
1-ethyl-3,5-dimethyl-4-pyrrolidin-2-ylpyrazole |
InChI |
InChI=1S/C11H19N3/c1-4-14-9(3)11(8(2)13-14)10-6-5-7-12-10/h10,12H,4-7H2,1-3H3 |
InChI 键 |
OWJVJDYZYPZIIQ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C(C(=N1)C)C2CCCN2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl imidazo[1,2-A]pyrazine-6-carboxylate](/img/structure/B11785096.png)

![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11785103.png)
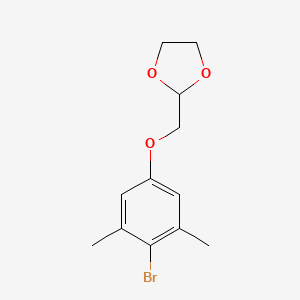
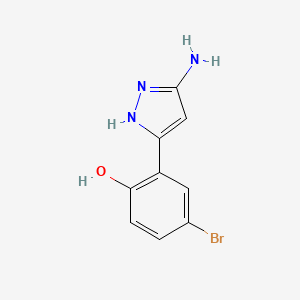
![N-Allyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11785136.png)
![6,8-dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11785143.png)


